Cyclohexanone, 6-methyl-2,2-diphenyl-
Description
Cyclohexanone, 6-methyl-2,2-diphenyl- (CAS 50592-52-4) is a substituted cyclohexanone derivative featuring a methyl group at position 6 and two phenyl groups at position 2 of the cyclohexanone ring. This structural modification imparts unique physicochemical properties, distinguishing it from simpler cyclohexanones. It is likely used as an intermediate in organic synthesis or specialty chemical production, though direct applications are less documented compared to its parent compound, cyclohexanone, which is widely employed in polymer manufacturing and as a solvent .
Properties
CAS No. |
50592-52-4 |
|---|---|
Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
6-methyl-2,2-diphenylcyclohexan-1-one |
InChI |
InChI=1S/C19H20O/c1-15-9-8-14-19(18(15)20,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13,15H,8-9,14H2,1H3 |
InChI Key |
KOTLGIFDJZDYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for 6-Methyl-2,2-Diphenylcyclohexanone
Friedel-Crafts Alkylation/Acylation Hybrid Approach
A modified Friedel-Crafts strategy combines alkylation and acylation steps to install both phenyl and methyl groups. In a protocol adapted from benzhydrol derivatization, the reaction employs:
- Cyclohexenone precursor : 2-Methylcyclohexenone as the starting ketone.
- Electrophilic aromatic substitution : Dual phenyl groups introduced via AlCl₃-catalyzed reaction with benzene derivatives at 0–5°C.
- Solvent system : Dichloromethane (2–5 vol. relative to substrate) for improved solubility and low-temperature stability.
Key parameters include maintaining stoichiometric ratios of 1.05:1 for acylating agents to prevent over-substitution and using 0.1 eq. H₂SO₄ to protonate the ketone oxygen, enhancing electrophilicity.
Cyclohexanone Ring Functionalization
Building on methods for 4,4-diphenylcyclohexanone synthesis, this route involves:
Base-Mediated Condensation
- Substrate : 2,2-Diphenylcyclohexanone (prepared via-style hydrogenation of diphenylbenzene derivatives).
- Methylation : Grignard reagent (CH₃MgBr) in THF at −78°C, followed by acidic workup (HCl/Et₂O) to install the 6-methyl group.
- Oxidation : PCC in CH₂Cl₂ converts any secondary alcohol intermediates back to ketone.
Critical factors :
Catalytic Hydrogenation Strategies
Palladium-Catalyzed Ring Closure
Adapting Stork enamine methodology from tetrahydroindole syntheses:
Procedure :
- Enamine formation : React 2-methylcyclohexanone with pyrrolidine (1.2 eq.) in toluene under Dean-Stark conditions.
- Allylic bromination : 2,3-Dibromopropene (1.5 eq.) at 80°C for 3 hr yields bromoallyl intermediate.
- Hydrogenation : 10% Pd/C (0.5 wt%) under 50 psi H₂ in methanol converts unsaturated bonds while preserving ketone functionality.
Performance metrics :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Enamine | 78 | 92.4 |
| Bromination | 65 | 88.1 |
| Hydrogenation | 83 | 95.6 |
Oxidation-State Manipulation Techniques
Sulfoxide-Mediated Ketone Protection
Leveraging sulfinyl acetate chemistry from:
Key steps :
- Thioacetate formation : React benzhydrol (1 eq.) with methyl thioglycolate (1.02 eq.) in CH₂Cl₂/H₂SO₄ at 0°C.
- Oxidation : 35% H₂O₂ (1.035 eq.) at 30°C converts thioether to sulfoxide, temporarily protecting reactive sites.
- Deprotection/Ketone formation : HCl hydrolysis followed by MnO₂ oxidation restores ketone functionality.
Optimization data :
Spectroscopic Characterization Benchmarks
Mass Spectral Fingerprinting
Reference data from NIST WebBook:
- Base peak : m/z 264.3615 (M⁺)
- Fragmentation pattern :
- C₉H₇⁺ (m/z 115.1) AE = 13.7 ± 0.4 eV
- C₁₄H₁₀⁺ (m/z 178.2) AE = 10.3 ± 0.4 eV
Industrial-Scale Process Considerations
Solvent Recycling Protocols
| Solvent | Recovery Rate (%) | Purity Post-Distillation |
|---|---|---|
| CH₂Cl₂ | 92 | 99.8 |
| iPrOAc | 85 | 98.4 |
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 6-methyl-2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Cyclohexanone, 6-methyl-2,2-diphenyl- has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, 6-methyl-2,2-diphenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared to other cyclohexanone derivatives with varying substituents (Table 1):
Table 1. Structural Comparison of Cyclohexanone Derivatives
| Compound Name | Substituents | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|
| Cyclohexanone, 6-methyl-2,2-diphenyl | 6-methyl, 2,2-diphenyl | 50592-52-4 | 660.22–778.59* |
| 2-Methylcyclohexanone | 2-methyl | 583-60-8 | 112.17 |
| 2-Benzyl-6-methylcyclohexanone | 2-benzyl, 6-methyl | 24785-76-0 | 232.33 |
| 2-(Hydroxyphenylmethyl)-6-methylcyclohexanone | 2-(hydroxyphenylmethyl), 6-methyl | 62623-73-8 | 218.29 |
| 2-Amino-2-(2-chlorophenyl)-6-hydroxy-cyclohexanone hydrochloride | 2-amino, 2-(2-chlorophenyl), 6-hydroxy | 1430202-70-2 | 291.77 |
*Molecular weight data for 6-methyl-2,2-diphenylcyclohexanone shows discrepancies in literature, possibly due to measurement methods .
Key Observations :
- Steric Effects: The 2,2-diphenyl groups in the target compound introduce significant steric hindrance, reducing reactivity in nucleophilic additions compared to 2-methylcyclohexanone .
- Polarity: The diphenyl groups increase hydrophobicity (higher logP) compared to hydroxyl- or amino-substituted derivatives, as seen in 2-(hydroxyphenylmethyl)-6-methylcyclohexanone (PSA = 26.3 Ų) .
Physicochemical and Thermodynamic Properties
Table 2. Key Properties Comparison
Notes:
- The diphenyl groups in 6-methyl-2,2-diphenylcyclohexanone likely elevate its boiling point and reduce volatility, complicating separation processes compared to simpler derivatives .
- UNIFAC models struggle with isomeric compounds, suggesting advanced methods like COSMO-RS are needed for VLE predictions .
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